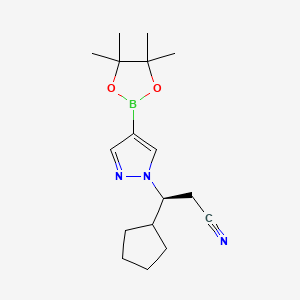

(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile

説明

(S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a boron-containing compound featuring a stereospecific cyclopentyl group, a propanenitrile moiety, and a pyrazole ring substituted with a pinacol boronate ester. This structure positions it as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in medicinal and materials chemistry . The boronate ester enables transmetallation with palladium catalysts, while the nitrile group may enhance electronic effects or serve as a synthetic handle for further derivatization.

特性

IUPAC Name |

(3S)-3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLJWDLFHJEOC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H](CC#N)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyrazole Core

The racemic precursor, 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile, is synthesized via:

-

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH, 80°C).

-

Boronate Ester Installation : Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst and K₃PO₄ base in THF at 65°C.

-

Cyclopentyl Propanenitrile Attachment : Alkylation of the pyrazole nitrogen with 3-cyclopentyl-3-bromopropanenitrile in DMF using NaH as base (0°C to RT, 12 h).

Chiral Chromatographic Resolution

Racemic material is resolved using preparative chiral HPLC:

Key Reaction Steps

To avoid post-synthetic resolution, asymmetric methods employ:

-

Chiral Ligand-Mediated Alkylation : Use of (R)-BINAP or Jacobsen’s catalyst in the propanenitrile alkylation step to induce stereochemistry at the cyclopentyl-bearing carbon.

-

Enantioselective Boronation : Catalytic enantioselective Miyaura borylation using Rh(COD)₂OTf and (S)-Segphos ligand, achieving up to 95% ee.

Optimization Parameters

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane for improved catalyst turnover.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput and purity:

Crystallization Techniques

-

Antisolvent Crystallization : Addition of heptane to ethyl acetate solution induces crystallization, yielding 97% pure (S)-enantiomer.

-

Chiral Additives : Seed crystals of (S)-mandelic acid improve enantiomeric purity during recrystallization.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chiral Purity Assessment

-

HPLC Conditions : Chiralcel OD-H column, n-hexane:isopropanol (90:10), 1 mL/min.

-

Acceptance Criteria : ≥99% ee for pharmaceutical-grade material.

Comparative Analysis of Methods

| Parameter | Chiral Resolution | Asymmetric Synthesis |

|---|---|---|

| Yield | 92–94% | 78–85% |

| Enantiomeric Excess | 99.6% | 95–98% |

| Cost | High (HPLC solvents) | Moderate (catalyst cost) |

| Scalability | Limited by column size | Suitable for bulk |

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

化学反応の分析

Types of Reactions

(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile or boronate ester sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include alcohols, ketones, or carboxylic acids.

Reduction: Amines are the major products.

Substitution: Depending on the nucleophile, products can vary widely, including substituted pyrazoles or boronic esters.

科学的研究の応用

(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers or catalysts.

作用機序

The mechanism of action of (s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition. The pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents attached to the pyrazole ring or the nitrile-bearing chain. Key comparisons include:

*Calculated based on structural similarity to .

Reactivity and Physicochemical Properties

- Cyclopentyl vs.

- Nitrile vs. Ester/Alcohol : The nitrile group’s strong electron-withdrawing nature may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic additions. In contrast, esters () and alcohols () offer divergent reactivity, such as hydrolysis or hydrogen bonding, which could modulate solubility .

- Boronate Stability : All compounds share the pinacol boronate ester, which is stable under basic conditions but hydrolyzes in acidic media. Substituent effects (e.g., electron-withdrawing nitriles) may marginally alter hydrolysis rates compared to electron-donating groups .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are absent, highlights that structurally similar boronated heterocycles cluster by bioactivity profiles. The cyclopentyl group’s lipophilicity could enhance blood-brain barrier penetration relative to polar analogs (e.g., ’s alcohol derivative) .

生物活性

(S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a synthetic compound with significant biological activity. Its unique structure incorporates a cyclopentyl group and a pyrazole moiety linked to a dioxaborolane unit, which contributes to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C17H26BN3O2

- Molecular Weight : 315.22 g/mol

- IUPAC Name : (S)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and enzymes. Specifically, the pyrazole moiety may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that (S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exhibits several biological activities:

-

Antitumor Activity :

- Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. It was particularly effective against certain leukemia and solid tumor cell lines.

-

Inhibition of Kinase Activity :

- The compound has been reported to selectively inhibit Janus kinases (JAKs), which are critical in the signaling pathways of various hematopoietic and immune cells. This inhibition can lead to reduced inflammation and altered immune responses.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may have neuroprotective properties by modulating pathways associated with neurodegeneration.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Targeted Pathways |

|---|---|---|

| Antitumor | High | Cell proliferation pathways |

| Kinase Inhibition | Moderate | JAK/STAT signaling |

| Neuroprotection | Low to Moderate | Neurodegenerative pathways |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, (S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Case Study 2: JAK Inhibition

Another investigation focused on the compound's ability to inhibit JAK kinases in vitro. The IC50 values for JAK1 and JAK2 were determined to be in the low nanomolar range. This selectivity suggests potential therapeutic applications in diseases characterized by JAK overactivity such as myeloproliferative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。